![molecular formula C7H8N2O3 B13507396 {6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B13507396.png)
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol is a complex organic compound with a unique structure that includes a dioxino ring fused to a pyrimidine ring.
准备方法
The synthesis of {6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol typically involves multiple steps, starting from readily available precursorsThe final step usually involves the reduction of an intermediate to yield the desired methanol derivative . Industrial production methods may involve optimization of these steps to improve yield and reduce costs .
化学反应分析
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学研究应用
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of {6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation .
相似化合物的比较
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol can be compared with other similar compounds, such as:
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}ethanol: Similar structure but with an ethanol group instead of methanol.
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}amine: Contains an amine group instead of methanol.
{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}carboxylic acid: Features a carboxylic acid group. The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC 名称 |
6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidin-4-ylmethanol |
InChI |
InChI=1S/C7H8N2O3/c10-3-5-6-7(9-4-8-5)12-2-1-11-6/h4,10H,1-3H2 |
InChI 键 |
RPTKNWLTQSRJOU-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=NC=NC(=C2O1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide](/img/structure/B13507322.png)

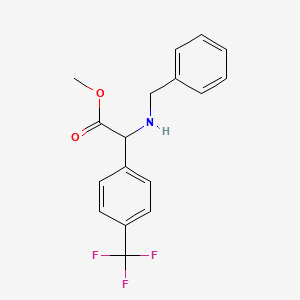
![(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13507347.png)


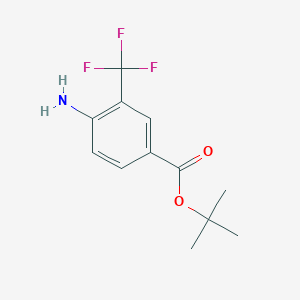
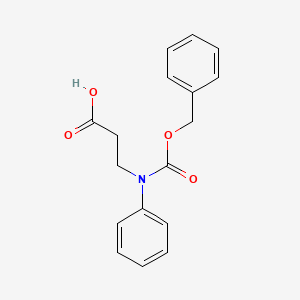
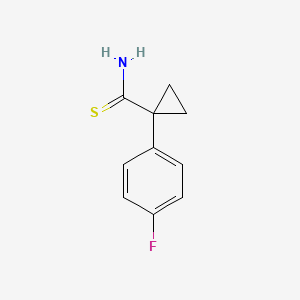
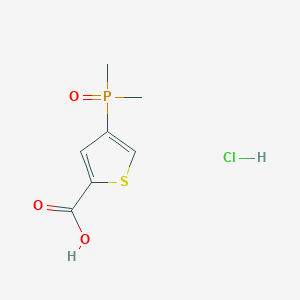
![8-Benzyloxycarbonyl-1,4-dioxa-8-aza-spiro[4.5]decane-6-carboxylic acid](/img/structure/B13507388.png)
![2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13507393.png)

